molecular formula C13H16O3 B1601628 Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 65844-56-6

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1601628
CAS No.: 65844-56-6
M. Wt: 220.26 g/mol
InChI Key: LGHVETGTLVYZEO-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 65844-56-6) is a tetrahydronaphthalene derivative featuring a methoxy group at position 7 and a methyl ester at position 2 of the partially saturated naphthalene core. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its stereoelectronic properties, which are influenced by the electron-donating methoxy group and the polar ester functionality. Its structural framework is analogous to bioactive molecules, making it relevant for drug discovery .

Properties

IUPAC Name

methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHVETGTLVYZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)C(=O)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516678
Record name Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65844-56-6
Record name Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach Overview

The synthesis of methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves:

  • Formation of a tetrahydronaphthalene core via cyclization reactions.
  • Introduction of the methoxy substituent at the 7-position.
  • Carboxylation and esterification to form the methyl carboxylate group at the 2-position.

This compound is structurally related to tetrahydroisoquinoline and tetrahydronaphthalene derivatives, which are commonly synthesized via enolate chemistry and cyclization strategies.

Detailed Preparation Method from Literature

A well-documented preparation method is described in the Organic Syntheses procedure (Org. Synth. 1988, 65, 98) which can be adapted for this compound due to structural similarities in the tetrahydronaphthalene framework:

Stepwise Procedure

Step 1: Formation of Lithium Diisopropylamide (LDA) Base

  • In a dry flask under argon atmosphere, tetrahydrofuran (THF) is used as solvent.
  • Diisopropylamine (4.7 g, 46 mmol) is added to THF and cooled in an ice bath.
  • Butyllithium (2.8 M in hexane, 17 mL, 46 mmol) is added dropwise to generate LDA at 0°C.
  • The solution is stirred for 15 minutes to complete LDA formation.

Step 2: Enolate Formation and Reaction with Cyclohexanone

  • The LDA solution is cooled to −78°C.
  • Cyclohexanone (3.74 g, 38.1 mmol) in THF is added slowly.
  • The reaction mixture is allowed to warm slowly to −5°C over 1.75 hours to form the lithium enolate of cyclohexanone.

Step 3: Reaction with Dimethyl Methoxymethylenemalonate

  • The enolate solution is recooled to −30 to −25°C.
  • Dimethyl methoxymethylenemalonate (8.1 g, 46 mmol) in THF is added dropwise.
  • The reaction mixture is warmed to ambient temperature over 3.5 hours.

Step 4: Acid Workup and Extraction

  • The reaction mixture is poured onto 5% aqueous hydrochloric acid.
  • The organic product is extracted with methylene chloride multiple times.
  • The combined organic layers are dried and concentrated.

Step 5: Purification

  • The crude product is purified by medium pressure liquid chromatography on silica gel using 30% ethyl acetate in hexane as eluent.
  • Fractions containing the product are combined and concentrated to yield methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate as a white solid.

Step 6: Cyclization to Form 6-Methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene

  • The intermediate is reacted with 1,1-dimethoxyethylene in dry toluene under argon atmosphere.
  • The sealed reaction mixture is heated at 110°C for 15 hours.
  • After cooling, the product is purified by gravity chromatography to obtain the target compound.

This method yields the this compound with good purity and yield (typically around 60-70%).

Reaction Conditions and Parameters Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 Diisopropylamine + Butyllithium in THF 0°C 15 min Generates LDA base
2 Cyclohexanone addition −78°C to −5°C 1.75 hours Formation of lithium enolate
3 Dimethyl methoxymethylenemalonate addition −30 to 25°C 3.5 hours Enolate alkylation
4 Acidic workup (5% HCl) Room temperature Quenching and extraction
5 Purification by chromatography Room temperature 62-68% Silica gel column chromatography
6 Reaction with 1,1-dimethoxyethylene in toluene 110°C 15 hours Cyclization to tetrahydronaphthalene core

Alternative Synthetic Strategies

  • Pictet–Spengler Reaction Variants: While primarily used for tetrahydroisoquinoline synthesis, Pictet–Spengler type cyclizations can be adapted for related tetrahydronaphthalene frameworks by condensation of appropriate amine and aldehyde precursors followed by acid-catalyzed cyclization.

  • Chiral Auxiliary Methods: For enantiopure derivatives, chiral auxiliaries such as (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate have been used to induce stereoselectivity during cyclization steps.

  • Reduction and Cyclization of N-acylcarbamates: Reduction of N-acylcarbamates with diisobutylaluminum hydride followed by BF3·OEt2 mediated cyclization offers another route to tetrahydroisoquinoline analogs, which can be chemically modified to yield tetrahydronaphthalene derivatives.

Research Findings and Analysis

  • The key to successful synthesis lies in controlling the enolate formation and subsequent alkylation steps to ensure regioselectivity and yield.
  • The use of LDA as a strong, non-nucleophilic base facilitates clean enolate generation.
  • The cyclization step using 1,1-dimethoxyethylene under sealed conditions at elevated temperature is critical for ring closure to form the tetrahydronaphthalene core.
  • Purification by silica gel chromatography with ethyl acetate-hexane mixtures allows for effective isolation of the desired ester product.
  • The described method avoids harsh conditions and provides a scalable route suitable for further functionalization.

Summary Table of Key Synthetic Features

Feature Description
Starting materials Cyclohexanone, diisopropylamine, butyllithium, dimethyl methoxymethylenemalonate
Key reagent Lithium diisopropylamide (LDA)
Solvent Tetrahydrofuran (THF), toluene
Critical step Enolate formation and cyclization
Reaction atmosphere Argon inert atmosphere
Temperature range −78°C to 110°C
Purification Silica gel chromatography
Yield Approximately 62-68%

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Reaction Pathways

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be synthesized through the esterification of 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing it to serve as a versatile intermediate in organic synthesis.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure enables the formation of various derivatives that can be further modified for specific applications.

Key Reactions :

  • Oxidation : Converts the methoxy group to a corresponding aldehyde or carboxylic acid.
  • Reduction : The ester group can be reduced to form alcohols.
  • Substitution : The methoxy group can be replaced with other functional groups.
Reaction TypeReagentsMajor Products
OxidationKMnO47-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
ReductionLiAlH47-methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol
SubstitutionNucleophiles + BaseVarious substituted derivatives

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for developing new drugs targeting specific biological pathways. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties.

Case Study Example :
A study investigated the anti-inflammatory effects of derivatives of this compound in animal models. Results showed significant reductions in inflammation markers compared to control groups.

Industrial Applications

In the industrial sector, this compound finds applications in producing specialty chemicals and materials. Its derivatives are utilized in manufacturing polymers and coatings due to their favorable chemical properties.

Table: Industrial Applications of this compound

Application AreaDescription
Specialty ChemicalsUsed as an intermediate for various chemical syntheses
PolymersServes as a building block for polymer production
CoatingsEnhances properties of coatings through functionalization

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and ester groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Functional Group Variations

(a) 7-Methoxy-1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid (CAS 85858-95-3)
  • Structural Difference : The carboxylic acid group replaces the methyl ester and is positioned at C1 instead of C2.
  • This positional shift may alter binding affinity in biological systems or catalytic interactions .
(b) Methyl 1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate (CAS 7442-52-6)
  • Structural Difference : A ketone (1-oxo) replaces the 7-methoxy group.
  • Implications: The ketone introduces electrophilicity at C1, enabling nucleophilic additions (e.g., Grignard reactions), whereas the methoxy group in the target compound acts as an electron donor, stabilizing adjacent positions via resonance. The ketone also reduces solubility in polar solvents compared to the methoxy-substituted analogue .
(a) Methyl 2-Methyl-1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate (CAS 54125-61-0)
  • Structural Difference : A methyl group at C2 and a ketone at C1.
  • This compound’s synthetic utility lies in asymmetric catalysis, as demonstrated by high enantiomeric excess (up to 99.5%) in similar tert-butyl esters (e.g., ). The absence of a methyl group in the target compound may simplify functionalization at C2 .
(b) 7-Bromo Derivatives (e.g., Methyl 7-Bromo-2-Methyl-1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate)
  • Structural Difference : A bromine atom replaces the methoxy group at C5.
  • Implications : Bromine enables cross-coupling reactions (e.g., Suzuki or Heck reactions), offering pathways to aryl- or alkyl-substituted derivatives. The methoxy group, in contrast, limits such reactivity but enhances stability against oxidation .
(a) W54011 (N-([4-Dimethylaminophenyl]Methyl)-N-(4-Isopropylphenyl)-7-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-Carboxamide Hydrochloride)
  • Structural Difference : A complex carboxamide side chain replaces the ester group.
  • Implications : This derivative, reported in GPCR-targeted research (), highlights the tetrahydronaphthalene core’s utility in designing receptor modulators. The target compound’s ester group could serve as a precursor for similar bioactive molecules via hydrolysis and subsequent amidation .
(b) Thiol Derivatives (e.g., 7-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-Thiol)
  • Structural Difference : A thiol (-SH) replaces the ester (-COOCH3).
  • Implications : The thiol group enables disulfide bond formation or metal chelation, expanding applications in materials science or enzyme inhibition. However, thiols are prone to oxidation, whereas esters offer greater stability .

Table 1: Key Properties of Selected Analogues

Compound Name (CAS) Functional Groups Key Reactivity/Applications Synthetic Yield/Notes
Target Compound (65844-56-6) 7-OCH3, 2-COOCH3 Intermediate for drug synthesis Data limited; likely moderate yield
1-Oxo-2-COOCH3 (7442-52-6) 1-Oxo, 2-COOCH3 Electrophilic ketone for additions 95% purity (Combi-Blocks)
7-Bromo-2-CH3-1-Oxo-2-COOCH3 () 7-Br, 2-CH3, 1-Oxo Cross-coupling precursor 68% yield via hydrolysis
tert-Butyl 7-Cl-2-Alkyl-1-Oxo-2-COOCH3 () 7-Cl, 2-alkyl, 1-Oxo High enantiomeric excess (99.5%) 99% yield via cobalt catalysis

Biological Activity

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 65844-56-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its chemical structure, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O3C_{13}H_{16}O_{3}, with a molar mass of approximately 220.26 g/mol. The compound features a methoxy group and a carboxylate moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC13H16O3
Molar Mass220.26 g/mol
CAS Number65844-56-6
Storage Conditions2-8°C

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting it could be a potential candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases.

Antioxidant Activity

The compound also displays antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial for protecting cells from oxidative damage and may contribute to its potential therapeutic applications in diseases associated with oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Study : In a study published in the Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
  • Inflammation Research : A research article explored the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. The findings showed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 cytokines .
  • Oxidative Stress Study : In an experimental model assessing oxidative stress markers, the compound demonstrated a notable reduction in malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells . This suggests its potential role in mitigating oxidative damage.

Q & A

Q. What are the established synthetic routes for Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and what are their critical intermediates?

The compound is typically synthesized via cyclocondensation reactions. A common method involves:

  • Step 1 : Condensation of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate using p-toluenesulfonic acid (pTsOH) in refluxing toluene to yield 7-methoxy-1,2,3,4-tetrahydroacridin-10H-9-one (80% yield) .
  • Step 2 : Chlorination with phosphorus oxychloride (POCl₃) to form 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine.
  • Step 3 : Ammonolysis with ammonium carbonate in phenol at 120°C to finalize the carboxylate ester .
    Key intermediates include the tetrahydroacridinone and chlorinated derivatives, which require rigorous purification via recrystallization (e.g., ethanol) or column chromatography .

Q. How is the compound characterized structurally, and what analytical methods are essential for validation?

  • 1H/13C NMR : Peaks at δ 3.75–3.80 ppm (methoxy protons) and δ 7.4–7.8 ppm (aromatic protons) confirm the tetrahydronaphthalene backbone and ester/methoxy substituents .
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy groups) .
  • HPLC : Purity validation (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

  • Catalyst Screening : Replace pTsOH with Lewis acids (e.g., ZnCl₂) to enhance cyclocondensation efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) instead of toluene to reduce side reactions in ammonolysis .
  • Temperature Control : Lower POCl₃ reaction temperatures (0–5°C) minimize decomposition of chlorinated intermediates .
  • Byproduct Analysis : LC-MS identifies dimers or oxidized derivatives, guiding silica gel chromatography for isolation .

Q. What are the methodological challenges in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix Interference : Co-eluting endogenous compounds in plasma/serum require solid-phase extraction (C18 columns) and derivatization with dansyl chloride for fluorescence detection .
  • Sensitivity Limits : LC-MS/MS with MRM transitions (m/z 245 → 173) achieves detection limits of 0.1 ng/mL, validated via spike-recovery assays (85–110% recovery) .
  • Stability Issues : Degradation in aqueous solutions (pH < 5) necessitates storage at -80°C in amber vials .

Q. How do structural modifications (e.g., methyl/methoxy positional isomers) affect the compound’s bioactivity or toxicity profile?

  • Methoxy Position : 7-Methoxy substitution enhances metabolic stability compared to 6-methoxy analogs (CYP3A4-mediated oxidation reduced by 40%) .
  • Ester vs. Carboxylic Acid : Methyl ester derivatives exhibit higher blood-brain barrier permeability (logP = 2.8) vs. free acids (logP = 1.2), critical for CNS-targeted drug design .
  • Toxicity : Subchronic oral exposure in rodents (50 mg/kg/day) showed hepatic enzyme induction (CYP2E1) but no renal histopathology, contrasting with naphthalene’s nephrotoxicity .

Q. What computational approaches are used to predict the compound’s physicochemical properties or receptor interactions?

  • Molecular Dynamics (MD) : Simulates ester hydrolysis kinetics in physiological buffers, correlating with experimental half-life (t₁/₂ = 12 h at pH 7.4) .
  • Docking Studies : Identifies binding to acetylcholinesterase (AChE) with ΔG = -9.2 kcal/mol, suggesting potential for Alzheimer’s drug development .
  • QSAR Models : Predict logP (2.5 ± 0.3) and aqueous solubility (0.8 mg/mL) using fragment-based descriptors (e.g., Moriguchi octanol-water) .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity How to reconcile in vitro vs. in vivo findings?

  • In Vitro : HepG2 assays show IC₅₀ = 50 µM for mitochondrial toxicity, inconsistent with in vivo rodent studies (no hepatotoxicity at 100 mg/kg) .
    • Resolution : Species-specific metabolic differences (e.g., human vs. murine CYP450 isoforms) necessitate cross-species microsomal stability assays .

Q. Conflicting synthetic yields: Why do some protocols report <50% yields despite optimized conditions?

  • Root Cause : Impure starting materials (e.g., 4-methoxyaniline <98%) or residual moisture in POCl₃ reduce chlorination efficiency .
  • Mitigation : Karl Fischer titration to ensure anhydrous conditions and HPLC purity checks for intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

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